3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 49804-34-4
VCID: VC2338582
InChI: InChI=1S/C12H21N3O3S/c1-3-15(4-2)19(17,18)10-5-6-12(11(13)9-10)14-7-8-16/h5-6,9,14,16H,3-4,7-8,13H2,1-2H3
SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N
Molecular Formula: C12H21N3O3S
Molecular Weight: 287.38 g/mol

3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide

CAS No.: 49804-34-4

Cat. No.: VC2338582

Molecular Formula: C12H21N3O3S

Molecular Weight: 287.38 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide - 49804-34-4

Specification

CAS No. 49804-34-4
Molecular Formula C12H21N3O3S
Molecular Weight 287.38 g/mol
IUPAC Name 3-amino-N,N-diethyl-4-(2-hydroxyethylamino)benzenesulfonamide
Standard InChI InChI=1S/C12H21N3O3S/c1-3-15(4-2)19(17,18)10-5-6-12(11(13)9-10)14-7-8-16/h5-6,9,14,16H,3-4,7-8,13H2,1-2H3
Standard InChI Key QBNMUCDJSWNRKY-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N

Introduction

Chemical Identity and Structure

Nomenclature and Classification

3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide is identified by the CAS registry number 49804-34-4 . Its IUPAC name is 3-amino-N,N-diethyl-4-((2-hydroxyethyl)amino)benzenesulfonamide . This compound belongs to the benzenesulfonamide class of organic compounds, which are characterized by the presence of a sulfonamide functional group (-SO2NH-) attached to a benzene ring. The compound's classification under sulfonamides gives preliminary insights into its potential biological activities, as sulfonamides are known for their antimicrobial and anti-inflammatory properties .

Structural Features

The compound features a benzenesulfonamide core with several distinctive functional groups that determine its chemical behavior and biological activity. Key structural elements include:

  • A benzene ring as the core structure

  • A sulfonamide group (-SO2NH-) with diethyl substituents

  • An amino group (-NH2) at the 3-position of the benzene ring

  • A hydroxyethylamino group at the 4-position of the benzene ring

The SMILES notation for this compound is O=S(C(C=C1N)=CC=C1NCCO)(N(CC)CC)=O, providing a linear representation of its molecular structure . These structural features contribute to the compound's unique chemical properties and potential pharmacological activities.

Molecular Characteristics

The molecular formula of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide is C12H21N3O3S with a molecular weight of 287.38 g/mol . The presence of multiple functional groups, including the amino, hydroxyethylamino, and sulfonamide groups, creates various potential sites for chemical reactions and biological interactions.

Physical and Chemical Properties

Physical Properties

The physical properties of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide are summarized in Table 1.

Table 1: Physical Properties of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide

PropertyValueReference
Molecular Weight287.38 g/mol
Density1.284 g/cm³
Boiling Point500.2°C at 760 mmHg
Flash Point256.3°C
LogP2.43850
Polar Surface Area (PSA)104.04000
Index of Refraction1.595

The compound's relatively high boiling and flash points indicate significant thermal stability, which is an important consideration for processing and storage . The LogP value of 2.43850 suggests moderate lipophilicity, potentially influencing its absorption, distribution, and bioavailability in biological systems . The polar surface area of 104.04000 provides insight into the compound's potential for membrane permeability and bioavailability .

Chemical Reactivity

The chemical reactivity of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide is primarily dictated by its functional groups. The presence of the sulfonamide group (-SO2NH-) makes it potentially reactive in various chemical processes. The amino group at the 3-position and the hydroxyethylamino group at the 4-position provide additional sites for chemical reactions.

The compound can participate in multiple reaction types including:

  • Nucleophilic substitutions involving the amino groups

  • Hydrogen bonding interactions through the hydroxyl and amino groups

  • Electrophilic substitutions at the benzene ring

  • Oxidation-reduction reactions

  • Acylation reactions involving the amino groups

These reaction capabilities make the compound versatile as a building block in synthetic organic chemistry, particularly in the development of pharmaceutically active compounds.

Synthesis Methods

Synthetic Approaches

The synthesis of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide typically involves multi-step organic reactions. While specific synthetic routes may vary, a general approach includes:

  • Selection of an appropriately substituted benzene derivative as the starting material

  • Introduction of the sulfonamide group through sulfonylation reactions

  • Addition of the amino group at the 3-position

  • Introduction of the hydroxyethylamino group at the 4-position

  • Purification and isolation of the final product

Reaction Conditions

The synthesis of this compound requires carefully controlled reaction conditions to ensure optimal yield and purity. Key factors include:

  • Temperature control: Certain steps may require heating or cooling to specific temperatures

  • Solvent selection: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM)

  • pH control: Some reactions may require specific pH conditions

  • Catalyst selection: Various catalysts may be employed to enhance reaction efficiency

  • Reaction time: Optimal duration for each synthetic step

These parameters significantly influence the success of the synthetic process and the quality of the final product.

Biological Activities and Applications

Activity TypeDescriptionReference
AntimicrobialActivity against various bacterial strains including E. coli, S. aureus, P. aeruginosa, S. typhi, and B. subtilis
AntifungalActivity against fungal pathogens such as C. albicans and A. niger
Anti-inflammatoryInhibition of inflammatory processes such as carrageenan-induced edema
AntioxidantFree radical scavenging activity comparable to standard antioxidants

Medicinal Chemistry Applications

The unique structure and properties of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide make it potentially valuable in medicinal chemistry and drug development. Its sulfonamide group is significant in pharmaceutical applications, as sulfonamides have historically been important antibacterial agents . The amino and hydroxyethylamino substituents may enhance its solubility and reactivity, potentially improving its pharmacokinetic profile and therapeutic efficacy.

Research Relevance

Benzenesulfonamide derivatives have gained increased attention in research due to the growing challenge of bacterial resistance to antibiotics . The sulfonamide structure serves as a scaffold for developing new compounds with enhanced antimicrobial properties that might overcome resistance mechanisms . The specific substitution pattern in 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide potentially offers unique interactions with biological targets, making it a compound of interest for future research.

Structure-Activity Relationships

Functional Group Contributions

  • The sulfonamide group (-SO2NH-) is essential for antimicrobial activity and serves as a pharmacophore in many therapeutic agents

  • The amino group at the 3-position can participate in hydrogen bonding interactions with biological targets

  • The hydroxyethylamino group at the 4-position likely enhances water solubility and provides additional hydrogen bonding sites

  • The diethyl substituents on the sulfonamide nitrogen may influence lipophilicity and receptor binding

Understanding these structure-activity relationships is crucial for optimizing the compound's properties for specific therapeutic applications.

Comparison with Related Compounds

While structurally related to other benzenesulfonamide derivatives such as 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide (CAS: 97-35-8), the hydroxyethylamino group in 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide differentiates it from these compounds . This substitution pattern likely confers unique properties that distinguish it from other sulfonamides in terms of solubility, reactivity, and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator